
Dysprosium boride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dysprosium boride can be synthesized through several methods, including solid-state reactions, chemical vapor deposition, and self-propagating high-temperature synthesis. One common method involves the direct reaction of dysprosium and boron powders at high temperatures in an inert atmosphere. The reaction typically occurs at temperatures above 1500°C to ensure complete formation of the boride compound.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces that allow precise control over the reaction conditions. The raw materials, dysprosium oxide and boron carbide, are mixed and subjected to high temperatures in a vacuum or inert gas environment to prevent oxidation. The resulting product is then cooled and ground to the desired particle size.
Analyse Chemischer Reaktionen
Types of Reactions: Dysprosium boride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound reacts with oxygen at elevated temperatures to form dysprosium oxide and boron oxide.
Reduction: It can be reduced by hydrogen gas at high temperatures to yield elemental dysprosium and boron.
Substitution: this compound can react with halogens to form dysprosium halides and boron halides.
Major Products Formed:
Oxidation: Dysprosium oxide (Dy₂O₃) and boron oxide (B₂O₃).
Reduction: Elemental dysprosium (Dy) and boron (B).
Substitution: Dysprosium halides (e.g., DyCl₃) and boron halides (e.g., BCl₃).
Wissenschaftliche Forschungsanwendungen
Dysprosium boride has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology: this compound nanoparticles are being explored for their potential use in biomedical applications, including drug delivery and cancer therapy.
Medicine: Its magnetic properties make it suitable for use in magnetic resonance imaging (MRI) contrast agents.
Industry: this compound is used in the production of high-performance magnets, which are essential components in electric motors, wind turbines, and other advanced technologies.
Wirkmechanismus
The mechanism by which dysprosium boride exerts its effects is primarily related to its electronic structure and magnetic properties. The compound’s unique arrangement of dysprosium and boron atoms allows for strong magnetic interactions, making it an effective material for applications requiring high magnetic performance. Additionally, its high thermal stability and resistance to oxidation contribute to its effectiveness in various industrial processes.
Vergleich Mit ähnlichen Verbindungen
- Neodymium boride (NdB₂)
- Samarium boride (SmB₆)
- Gadolinium boride (GdB₄)
Comparison: Dysprosium boride stands out due to its superior magnetic properties and higher thermal stability compared to other rare-earth borides. While neodymium boride and samarium boride are also known for their magnetic properties, this compound’s ability to maintain its magnetic performance at higher temperatures makes it particularly valuable for high-temperature applications. Gadolinium boride, on the other hand, is more commonly used for its neutron absorption properties rather than its magnetic characteristics.
Eigenschaften
CAS-Nummer |
12008-04-7 |
|---|---|
Molekularformel |
B6Dy-2 |
Molekulargewicht |
227.4 g/mol |
IUPAC-Name |
dysprosium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane |
InChI |
InChI=1S/B6.Dy/c1-2-5(1)3-4(5)6(1,2)3;/q-2; |
InChI-Schlüssel |
LKQWUOGFVNOSMD-UHFFFAOYSA-N |
Kanonische SMILES |
B12B3[B-]14B5[B-]23B45.[Dy] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


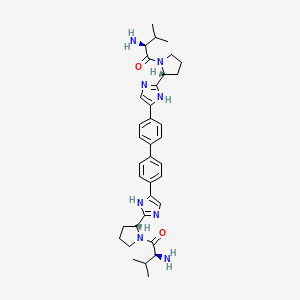
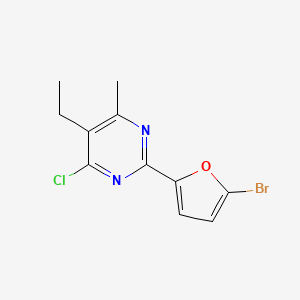

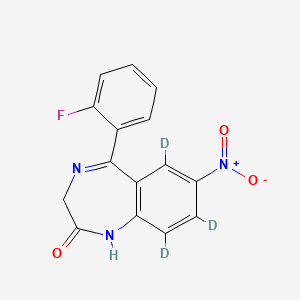
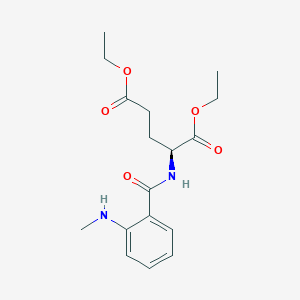

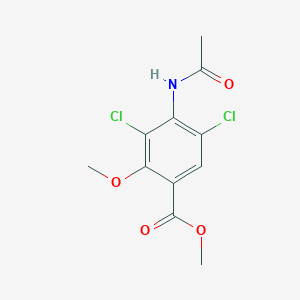
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)

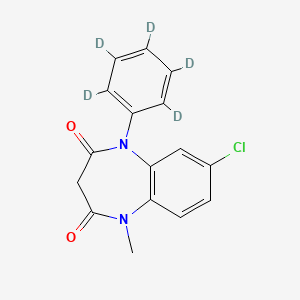
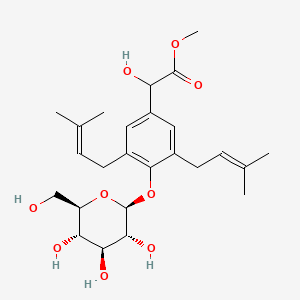
![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
